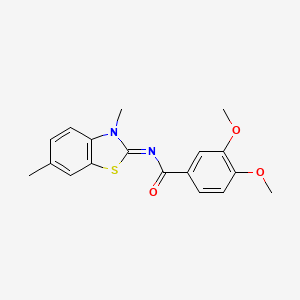

![molecular formula C10H20N2O2 B2480595 叔丁基 3-[(1R)-1-氨基乙基]吖氮环-1-羧酸叔丁酯 CAS No. 2137030-21-6](/img/structure/B2480595.png)

叔丁基 3-[(1R)-1-氨基乙基]吖氮环-1-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate and related azetidine derivatives involves several key steps. Sajjadi and Lubell (2008) detailed the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are closely related to the compound of interest. Their synthesis involves regioselective allylation, selective reduction, tosylation, and intramolecular N-alkylation steps to produce azetidine derivatives with various side chains (Sajjadi & Lubell, 2008).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate and its analogs has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. Moriguchi et al. (2014) reported the synthesis and molecular structure of a cyclic amino acid ester, which, through intramolecular lactonization, offers insights into the structural aspects of related azetidine derivatives (Moriguchi et al., 2014).

Chemical Reactions and Properties

Azetidine derivatives, including tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate, participate in various chemical reactions that highlight their reactivity and potential utility in synthetic chemistry. For instance, azetidine derivatives have been used as intermediates in the synthesis of complex molecules. Chen et al. (1968) explored the reactions of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans, demonstrating the versatility of azetidine derivatives in organic synthesis (Chen, Kato, & Ohta, 1968).

Physical Properties Analysis

The physical properties of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical reactions. However, specific studies focusing on the detailed physical properties of this compound are limited and might be inferred from general characteristics of azetidine derivatives and their tert-butyl esters.

Chemical Properties Analysis

The chemical properties of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate, including its reactivity, stability under various conditions, and functional group transformations, are critical for its application in organic synthesis. The compound's reactivity with nucleophiles, electrophiles, and its participation in ring-opening reactions are of particular interest. Studies by Ji, Wojtas, and Lopchuk (2018) on protected 3-haloazetidines offer insights into the reactivity and potential applications of azetidine derivatives in medicinal chemistry and drug discovery (Ji, Wojtas, & Lopchuk, 2018).

科学研究应用

合成技术

Azetidines,包括tert-丁基3-[(1R)-1-氨基乙基]氮杂环丙氨酸酯,在合成化学领域中至关重要,因为它们存在于各种药物化合物中。一项研究描述了一种创新的一锅法,从商业可获得的材料中释放应变,用于创建受保护的3-卤代氮杂环丙氨酸酯。这些中间体对于生成高价值的氮杂环丙氨酸衍生物至关重要,突显了氮杂环丙烷在药物化学中的多功能性(Ji, Wojtas, & Lopchuk, 2018)。

化学衍生物和应用

tert-丁基3-[(1R)-1-氨基乙基]氮杂环丙氨酸酯结构允许进行多样化的化学修饰,从而合成多功能化合物。Meyers等人(2009年)介绍了两种高效且可扩展的合成路线,用于一个结构相关化合物tert-丁基6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯。这些路线可以实现选择性的衍生,为提供替代传统哌啶基化学空间的新化合物打开了一扇大门(Meyers et al., 2009)。

在科学研究中的作用

氮杂环丙烷化合物,包括tert-丁基3-[(1R)-1-氨基乙基]氮杂环丙氨酸酯,在科学研究中发挥着至关重要的作用,特别是在肽和蛋白质研究中。例如,O-tert-丁基酪氨酸(Tby)是一种可以并入蛋白质中的新型氨基酸,提供了一种独特的NMR标记。这种标记在NMR谱中可观察到,无需同位素标记,有助于研究高分子量系统和精确测量配体结合亲和力,甚至在亚微摩尔范围内。这些应用突显了tert-丁基氮杂环丙烷衍生物在推动生物化学和结构研究方面的重要性(Chen et al., 2015)。

属性

IUPAC Name |

tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSURSCDQTBSUPP-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)

![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2480524.png)

![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)

![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)

![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)